Cas no 30614-77-8 (Diethyl 3,4-furandicarboxylate)
Diethyl 3,4-furandicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Diethyl furan-3,4-dicarboxylate
- 3,4-Furandicarboxylicacid, 3,4-diethyl ester
- 3,4-diethoxycarbonyl-furane
- 3,4-Furandicarbonsaeure-diethylester
- 3,4-FURANDICARBOXYLIC ACID,DIETHYL ESTER
- Diethyl 3,4-Furandicarboxylate
- EINECS 250-262-7
- Furan-3,4-dicarbonsaeurediethylester
- furan-3,4-dicarboxylic acid diethyl ester
- 5-18-07-00053 (Beilstein Handbook Reference)
- AS-31238
- MFCD00005349
- FT-0600450
- SB61518
- 5P3V37LP3F
- NS00028946
- 3,4-FURANDICARBOXYLIC ACID, DIETHYL ESTER
- AKOS005174970
- ZODFWNHYQARJLC-UHFFFAOYSA-
- InChI=1/C10H12O5/c1-3-14-9(11)7-5-13-6-8(7)10(12)15-4-2/h5-6H,3-4H2,1-2H3
- 3,4-Diethyl 3,4-furandicarboxylate
- 30614-77-8
- J-800064
- DTXSID30184680
- SY005437
- 3,4-Furandicarboxylic acid, 3,4-diethyl ester
- SCHEMBL2036542
- J-640063
- CS-0314135
- BRN 0170398
- A876138
- 3,4-diethyl furan-3,4-dicarboxylate
- Diethyl 3 pound not4-Furandicarboxylate
- DB-007415
- Diethyl 3,4-furandicarboxylate
-
- MDL: MFCD00005349
- Inchi: 1S/C10H12O5/c1-3-14-9(11)7-5-13-6-8(7)10(12)15-4-2/h5-6H,3-4H2,1-2H3
- InChI Key: ZODFWNHYQARJLC-UHFFFAOYSA-N
- SMILES: O1C=C(C(=O)OCC)C(C(=O)OCC)=C1
Computed Properties
- Exact Mass: 212.06800
- Monoisotopic Mass: 212.068473
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 65.7
Experimental Properties
- Color/Form: liquid
- Density: 1.14
- Melting Point: No data available
- Boiling Point: 155 ºC
- Flash Point: 82 ºC
- Refractive Index: 1.47
- PSA: 65.74000
- LogP: 1.63300
- Solubility: Not available
Diethyl 3,4-furandicarboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H312-H332
- Warning Statement: P280
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- RTECS:LU0460000
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
Diethyl 3,4-furandicarboxylate Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Diethyl 3,4-furandicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A159003345-5g |
Diethyl furan-3,4-dicarboxylate |
30614-77-8 | 95% | 5g |
$356.72 | 2023-09-02 | |
| Alichem | A159003345-25g |
Diethyl furan-3,4-dicarboxylate |
30614-77-8 | 95% | 25g |
$395.92 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850985-5g |
Diethyl 3,4-Furandicarboxylate |
30614-77-8 | ≥95% | 5g |
2,496.60 | 2021-05-17 | |
| Chemenu | CM196409-25g |
Diethyl furan-3,4-dicarboxylate |
30614-77-8 | 95% | 25g |
$378 | 2021-08-05 | |
| TRC | D476648-100mg |
Diethyl 3,4-furandicarboxylate |
30614-77-8 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D476648-250mg |
Diethyl 3,4-furandicarboxylate |
30614-77-8 | 250mg |
$69.00 | 2023-05-18 | ||
| TRC | D476648-500mg |
Diethyl 3,4-furandicarboxylate |
30614-77-8 | 500mg |
$92.00 | 2023-05-18 | ||
| TRC | D476648-1g |
Diethyl 3,4-furandicarboxylate |
30614-77-8 | 1g |
$133.00 | 2023-05-18 | ||
| Chemenu | CM196409-5g |
Diethyl furan-3,4-dicarboxylate |
30614-77-8 | 95% | 5g |
$377 | 2023-03-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384805-1g |
Diethyl furan-3,4-dicarboxylate |
30614-77-8 | 98+% | 1g |
¥1500.00 | 2024-08-02 |
Diethyl 3,4-furandicarboxylate Suppliers
Diethyl 3,4-furandicarboxylate Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Additional information on Diethyl 3,4-furandicarboxylate
Introduction to Diethyl 3,4-furandicarboxylate (CAS No. 30614-77-8)
Diethyl 3,4-furandicarboxylate (CAS No. 30614-77-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, also known as DEFD, is characterized by its unique furan ring structure and ester functional groups, which contribute to its diverse applications and chemical reactivity. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, and potential applications of DEFD, as well as highlight recent research advancements in the field.
Chemical Structure and Properties
Diethyl 3,4-furandicarboxylate is a colorless liquid with a molecular formula of C10H12O5. Its molecular weight is approximately 212.2 g/mol. The compound features a five-membered furan ring with two carboxylic acid groups esterified to ethyl groups. The presence of the furan ring imparts unique electronic and steric properties to the molecule, making it an attractive building block for various chemical transformations.
The physical properties of DEFD include a boiling point of around 260°C at atmospheric pressure and a density of approximately 1.2 g/cm³ at room temperature. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it suitable for use in a wide range of chemical processes and reactions.
Synthesis Methods
The synthesis of Diethyl 3,4-furandicarboxylate can be achieved through several routes, each with its own advantages and limitations. One of the most common methods involves the esterification of 3,4-furandicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction typically proceeds under reflux conditions to ensure complete conversion.
An alternative approach involves the reaction of furfural with ethylene glycol in the presence of an acid catalyst to form dihydroxyfuran derivatives, which are then oxidized to the corresponding dicarboxylic acid and subsequently esterified. This method offers a more sustainable route by utilizing readily available starting materials.
Potential Applications
Diethyl 3,4-furandicarboxylate has found applications in various fields due to its unique chemical structure and reactivity. In pharmaceutical research, it serves as an important intermediate in the synthesis of bioactive compounds and drug candidates. The furan ring provides a scaffold for the introduction of functional groups that can enhance the pharmacological properties of target molecules.
In materials science, DEFD is used as a monomer for the synthesis of polymers with unique properties such as high thermal stability and mechanical strength. These polymers find applications in areas such as coatings, adhesives, and composite materials.
Recent Research Advancements
The scientific community has made significant strides in understanding the potential of Diethyl 3,4-furandicarboxylate. Recent studies have explored its use in green chemistry initiatives, where it serves as a renewable feedstock for the production of value-added chemicals. For instance, researchers at the University of California have developed a novel catalytic process that converts biomass-derived furfural into DEFD, offering a sustainable alternative to traditional petrochemical routes.
In another study published in the Journal of Medicinal Chemistry, scientists investigated the role of DEFD-derived compounds in modulating specific biological pathways. The findings suggest that these compounds exhibit promising anti-inflammatory and anti-cancer activities, opening new avenues for drug discovery and development.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While Diethyl 3,4-furandicarboxylate is generally considered safe under proper handling conditions, it is important to follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, ensuring adequate ventilation, and storing the compound in a cool, dry place away from incompatible materials.
In conclusion, Diethyl 3,4-furandicarboxylate (CAS No. 30614-77-8) is a valuable compound with a wide range of applications in chemistry, pharmaceuticals, and materials science. Its unique chemical structure and reactivity make it an attractive building block for various chemical transformations. Ongoing research continues to uncover new possibilities for its use in sustainable processes and innovative applications.
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